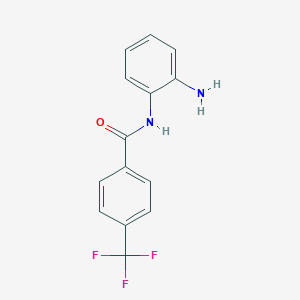![molecular formula C23H29N3O6S B395040 4-[(diethylamino)sulfonyl]-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B395040.png)
4-[(diethylamino)sulfonyl]-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(diethylamino)sulfonyl]-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(diethylamino)sulfonyl]-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Benzamide Core: This involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide core.
Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.
Sulfonylation: The diethylamino group is introduced via sulfonylation, where a sulfonyl chloride reacts with a diethylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-[(diethylamino)sulfonyl]-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-[(diethylamino)sulfonyl]-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[(diethylamino)sulfonyl]-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-[(diethylamino)sulfonyl]-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide: This compound is unique due to its specific combination of functional groups.
Other Benzamides: Compounds with similar benzamide cores but different substituents.
Morpholine Derivatives: Compounds with morpholine groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C23H29N3O6S |
|---|---|
Peso molecular |
475.6g/mol |
Nombre IUPAC |
4-(diethylsulfamoyl)-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H29N3O6S/c1-3-26(4-2)33(29,30)21-11-5-18(6-12-21)23(28)24-19-7-9-20(10-8-19)32-17-22(27)25-13-15-31-16-14-25/h5-12H,3-4,13-17H2,1-2H3,(H,24,28) |
Clave InChI |
USJGTTUSPFXJPT-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}quinazoline](/img/structure/B394957.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B394958.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-triazenylidene][bis(dimethylamino)]phosphoranyl}-N,N-dimethylamine](/img/structure/B394962.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-triazenylidene][bis(diethylamino)]phosphoranyl}-N,N-diethylamine](/img/structure/B394964.png)
![N-{bis(diethylamino)[3-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-triazenylidene]phosphoranyl}-N,N-diethylamine](/img/structure/B394966.png)


![N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE](/img/structure/B394973.png)
![3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3,5-DICARBOXYLATE](/img/structure/B394974.png)


![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B394977.png)

![4-[(4-Iodobenzyl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B394980.png)
